molecular formula C13H8N2O4S2 B2847487 Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate CAS No. 325987-74-4

Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate

Cat. No.: B2847487
CAS No.: 325987-74-4
M. Wt: 320.34
InChI Key: XFLJROQOZWHMTG-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiazole moiety fused to a thiophene ring via a methyl ester linkage. Such compounds are often explored in medicinal chemistry and materials science due to their structural diversity and tunable electronic characteristics.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4S2/c16-13(10-5-6-12(21-10)15(17)18)19-7-11-14-8-3-1-2-4-9(8)20-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLJROQOZWHMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of the nitro group.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amino Derivatives: From reduction of the nitro group.

    Halogenated Derivatives: From electrophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer activities. The presence of both benzothiazole and nitrothiophene moieties can enhance its ability to interact with biological targets, making it a promising candidate for drug development .

Medicine

In medicine, derivatives of this compound are being investigated for their potential use as therapeutic agents. The combination of benzothiazole and nitrothiophene structures can provide a synergistic effect, enhancing the compound’s efficacy and selectivity towards specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate involves its interaction with specific molecular targets in biological systems. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The nitrothiophene moiety can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cell death in cancer cells.

Molecular Targets and Pathways

    Enzymes: Inhibition of enzymes involved in microbial metabolism.

    Receptors: Modulation of receptor activity in cancer cells.

    Pathways: Induction of apoptosis through the generation of ROS.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate with structurally related derivatives, focusing on molecular features, substituent effects, and predicted properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Predicted LogP Stability Considerations
This compound Benzothiazole + Thiophene Methyl ester, Nitro group ~323.3 (calculated) ~2.1 (est.) Nitro group may enhance electrophilicity; ester linkage prone to hydrolysis.
5-Chloro-2-(trichloromethyl)-1H-benzo[d]imidazole Benzimidazole Cl, CCl₃ 292.95 ~3.8 (est.) High halogen content increases lipophilicity and environmental persistence.
(S)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate Pyrrolidine tert-Butyl ester, Cyanomethyl 210.27 ~1.5 (est.) Bulky tert-butyl group improves steric protection against hydrolysis.

Key Observations:

Core Heterocycles: The benzothiazole-thiophene hybrid in the target compound contrasts with the benzimidazole in 5-Chloro-2-(trichloromethyl)-1H-benzo[d]imidazole.

Substituent Effects: The nitro group in the target compound is strongly electron-withdrawing, which may enhance electrophilic aromatic substitution reactivity compared to the chlorine and trichloromethyl groups in the benzimidazole derivative. However, nitro groups can also increase metabolic instability . The methyl ester in the target compound is less sterically hindered than the tert-butyl ester in (S)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate, making it more susceptible to enzymatic or hydrolytic cleavage.

Physicochemical Properties :

  • The target compound’s calculated molecular weight (~323.3 g/mol) and moderate LogP (~2.1) suggest better aqueous solubility than the highly lipophilic 5-Chloro-2-(trichloromethyl)-1H-benzo[d]imidazole (LogP ~3.8) but lower than the pyrrolidine derivative (LogP ~1.5).

Synthetic and Analytical Considerations :

  • Tools like ORTEP-3 for Windows () are critical for resolving the crystal structures of such compounds, enabling precise conformational analysis and stability assessments.

Research Implications and Limitations

While the provided evidence lacks direct data on this compound, comparisons with structurally related compounds highlight the importance of heterocyclic core selection and substituent design in modulating properties. Further studies should prioritize experimental determination of its solubility, stability, and bioactivity to validate these hypotheses.

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